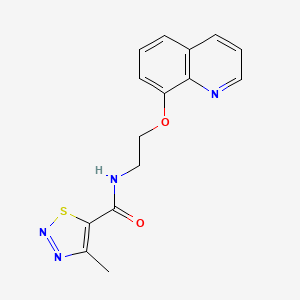
4-methyl-N-(2-(quinolin-8-yloxy)ethyl)-1,2,3-thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(2-(quinolin-8-yloxy)ethyl)-1,2,3-thiadiazole-5-carboxamide, also known as Q-VD-OPh, is a small molecule inhibitor that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Q-VD-OPh belongs to the class of thiadiazole derivatives and has been shown to have a broad range of biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
4-Methyl-N-(2-(quinolin-8-yloxy)ethyl)-1,2,3-thiadiazole-5-carboxamide and its derivatives have been extensively researched for their potential in synthesizing novel compounds with significant antimicrobial properties. For instance, the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives has shown potential antimicrobial agents, where the interaction of various substituents with the core thiadiazole structure leads to compounds with promising antibacterial and antifungal activities (Holla et al., 2006). Similarly, a study on quinoline associated 1,3,4-thiadiazolo pyrimidin derivatives revealed their ability to inhibit bacterial growth, showcasing the chemical's utility in developing new antimicrobial solutions (Valluri et al., 2017).
Antifungal and Antiviral Activities
Further research has also demonstrated the antifungal and antiviral potentials of derivatives of 4-methyl-N-(2-(quinolin-8-yloxy)ethyl)-1,2,3-thiadiazole-5-carboxamide. For example, compounds synthesized from the thiadiazole structure have shown excellent antifungal activity, particularly against tobacco mosaic virus (TMV), indicating their potential use in agricultural pest control (Wang et al., 2011).
Cytotoxic and Antitumor Evaluation
The cytotoxic properties of carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a structural similarity with the thiadiazole carboxamide chemical under discussion, have been tested against various cancer cell lines. This research suggests that adjusting the core structure can lead to compounds with potent cytotoxic effects, useful in cancer treatment (Deady et al., 2003).
Anticonvulsant Properties
Studies have also expanded into the neurological domain, where derivatives of the thiadiazole compound have been synthesized and evaluated for their anticonvulsant activities. This research demonstrates the compound's potential in contributing to the development of new anticonvulsant medications, offering alternatives for epilepsy management (Archana et al., 2002).
Eigenschaften
IUPAC Name |
4-methyl-N-(2-quinolin-8-yloxyethyl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-10-14(22-19-18-10)15(20)17-8-9-21-12-6-2-4-11-5-3-7-16-13(11)12/h2-7H,8-9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABUEBPUSXJHJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-(quinolin-8-yloxy)ethyl)-1,2,3-thiadiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2737636.png)
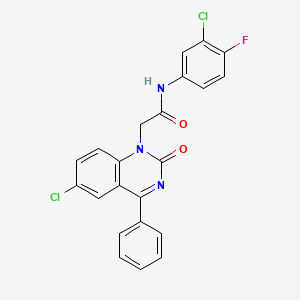
![3-Oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B2737641.png)
![(Z)-8-(benzo[d][1,3]dioxol-5-yl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2737643.png)
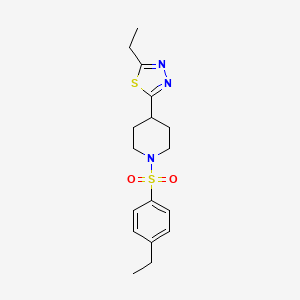
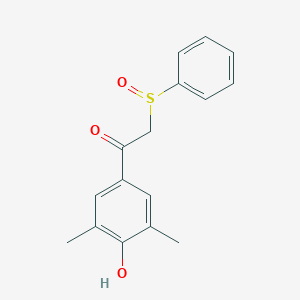
![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2737650.png)
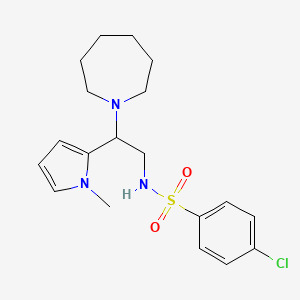
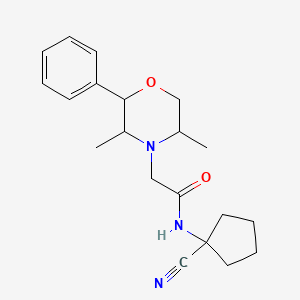
amine dihydrochloride](/img/structure/B2737653.png)
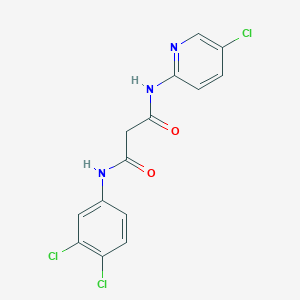
![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2737656.png)
![(E)-3-(but-2-en-1-yl)-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2737658.png)